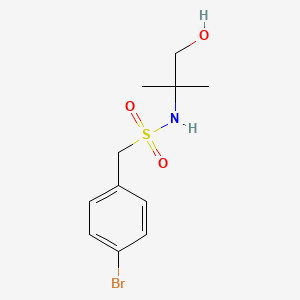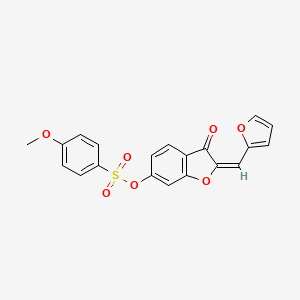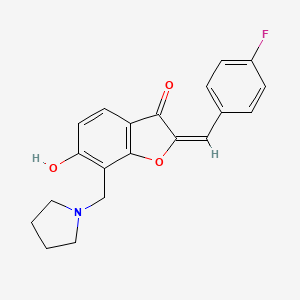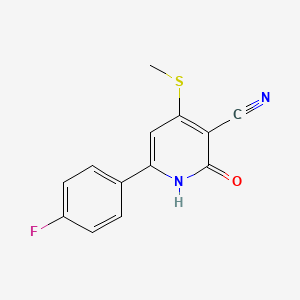
(4-bromophenyl)-N-(2-hydroxy-1,1-dimethylethyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-bromophenyl)-N-(2-hydroxy-1,1-dimethylethyl)methanesulfonamide is an organic compound that features a bromophenyl group, a hydroxy group, and a methanesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)-N-(2-hydroxy-1,1-dimethylethyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenylamine and 2-hydroxy-1,1-dimethylethylmethanesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like triethylamine.
Procedure: The 4-bromophenylamine is reacted with 2-hydroxy-1,1-dimethylethylmethanesulfonyl chloride in the presence of the base, leading to the formation of the desired sulfonamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like Pd/C and hydrogen gas are common.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
Catalysis: This compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its sulfonamide group.
Medicine
Drug Development: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of (4-bromophenyl)-N-(2-hydroxy-1,1-dimethylethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function.
相似化合物的比较
Similar Compounds
- (4-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)methanesulfonamide
- (4-fluorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)methanesulfonamide
Uniqueness
- Bromine Atom : The presence of a bromine atom in the phenyl ring can influence the compound’s reactivity and biological activity compared to its chloro or fluoro analogs.
属性
分子式 |
C11H16BrNO3S |
|---|---|
分子量 |
322.22 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)methanesulfonamide |
InChI |
InChI=1S/C11H16BrNO3S/c1-11(2,8-14)13-17(15,16)7-9-3-5-10(12)6-4-9/h3-6,13-14H,7-8H2,1-2H3 |
InChI 键 |
PCVTVOMYQQPNON-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CO)NS(=O)(=O)CC1=CC=C(C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-2-oxotetrahydrothiophene](/img/structure/B13374678.png)

![Ethyl 1-{[2,5-bis(trifluoromethyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B13374717.png)

![N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine](/img/structure/B13374724.png)


![N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B13374738.png)
![N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}phenyl)acetamide](/img/structure/B13374743.png)
![Methyl 3-{[2-(methoxycarbonyl)-3-pyridinyl]disulfanyl}-2-pyridinecarboxylate](/img/structure/B13374756.png)
![N-(4-methoxyphenyl)-5-chloro-7-methyl-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13374764.png)
![4-(2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)morpholine](/img/structure/B13374774.png)

